Molecular Weight Differentiation: Propyl vs. Methyl and Unsubstituted Analogs Governs Final Pharmacophore Lipophilicity and CNS Permeability
The molecular weight of 1-benzhydryl-3-propylazetidin-3-ol (281.4 g/mol) is meaningfully higher than the corresponding methyl analog (253.3 g/mol) and the unsubstituted azetidin-3-ol (239.3 g/mol). This 28–42 Da increase reflects the incorporation of the three-carbon propyl chain, which directly translates to a higher logP (3.62 for the propyl scaffold ) compared to predicted values for shorter alkyl chains, critical for achieving the lipophilicity window (logP 3–5) associated with optimal blood–brain barrier penetration for CNS-targeted CB1 antagonists [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW: 281.4 g/mol; logP: 3.62; H-bond donors: 1; H-bond acceptors: 2 |
| Comparator Or Baseline | 1-Benzhydryl-3-methylazetidin-3-ol (MW 253.3 g/mol, logP ~3.1 predicted [1]); 1-Benzhydrylazetidin-3-ol (MW 239.3 g/mol, logP ~2.8 predicted [1]) |
| Quantified Difference | ΔMW: +28 to +42 Da vs. shorter-chain analogs; ΔlogP: approximately +0.5 to +0.8 log units favoring the propyl scaffold |
| Conditions | Predicted logP values based on consensus model (XLogP3); molecular weights from vendor specifications and PubChem records |
Why This Matters
The propyl chain provides a logP in the optimal CNS drug range, whereas shorter alkyl analogs may have insufficient lipophilicity for adequate brain exposure in CB1 antagonist programs.
- [1] PubChem. 1-Benzhydryl-3-methylazetidin-3-ol (CAS 40320-63-6); 1-Benzhydrylazetidin-3-ol (CAS 18621-17-5). Accessed 2026. View Source
